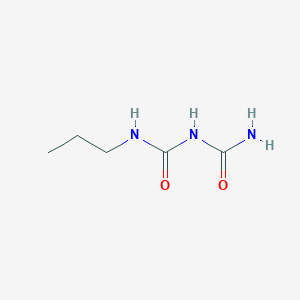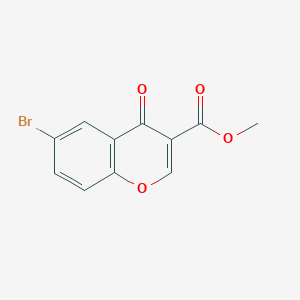
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 4-chlorophenyl group attached to a trimethylbutan-2-amine backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2,3-dimethylbutan-2-amine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2,3-dimethylbutan-2-amine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group, potentially forming secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(4-chlorophenyl)-2,2-dimethylpropan-1-amine: Similar structure but with a different substitution pattern on the amine group.
1-(4-chlorophenyl)-3,3-dimethylbutan-2-amine: Another structural analog with variations in the alkyl chain.
4-chlorophenyl-2-methylpropan-2-amine: A simpler analog with fewer methyl groups.
Uniqueness
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylbutan-2-amine backbone provides steric hindrance and electronic effects that influence its reactivity and interactions with molecular targets.
特性
CAS番号 |
2314-06-9 |
|---|---|
分子式 |
C13H21Cl2N |
分子量 |
262.22 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H20ClN.ClH/c1-10(2)13(3,15-4)9-11-5-7-12(14)8-6-11;/h5-8,10,15H,9H2,1-4H3;1H |
InChIキー |
USVSXWGCSSOGNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(CC1=CC=C(C=C1)Cl)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)



![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)


![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)


![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)

